

# An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-nitrobenzene

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## Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-3-nitrobenzene

Cat. No.: B076942

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This technical guide provides a comprehensive overview of the structure, properties, and synthesis of **1-(2-Bromoethoxy)-3-nitrobenzene**, a valuable intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

## Chemical Structure and IUPAC Name

The compound with the chemical name **1-(2-Bromoethoxy)-3-nitrobenzene** is a substituted aromatic ether. Its structure consists of a nitrobenzene ring substituted at the meta-position with a 2-bromoethoxy group.

IUPAC Name: **1-(2-bromoethoxy)-3-nitrobenzene**

Molecular Structure:

Caption: Molecular structure of **1-(2-Bromoethoxy)-3-nitrobenzene**.

## Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of **1-(2-Bromoethoxy)-3-nitrobenzene** are summarized in the table below. Note that experimental spectroscopic data is not readily available in the literature; therefore, predicted values based on analogous structures are provided.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>3</sub>
Molecular Weight	246.06 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	13831-59-9 <a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Expected to be a solid at room temperature.
Melting Point	39-40 °C <a href="#">[1]</a>
Boiling Point	140-145 °C at 2.0 mmHg
Refractive Index	1.5830 to 1.5850
SMILES	O=N(=O)c1ccccc(OCCBr)c1
InChI Key	QBUSKXLDUNPEMZ-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[3]</a>

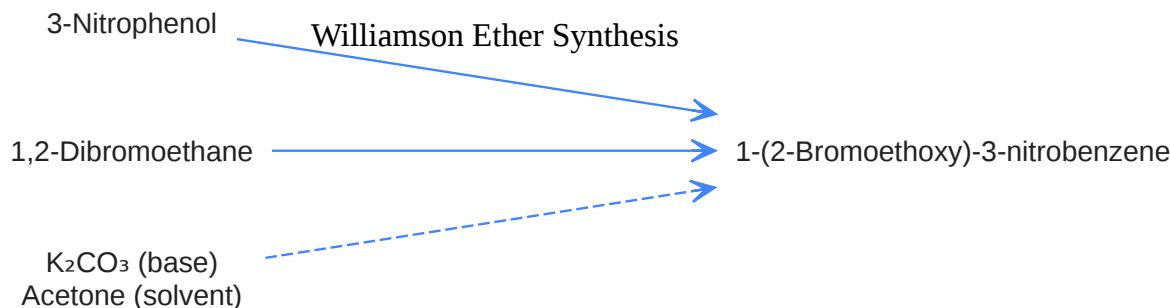
Spectroscopic Data (Predicted)	Predicted Chemical Shifts / Frequencies
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ (ppm): 7.80-8.20 (m, 2H, Ar-H), 7.40-7.60 (m, 2H, Ar-H), 4.35 (t, 2H, -OCH <sub>2</sub> -), 3.65 (t, 2H, -CH <sub>2</sub> Br)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ (ppm): 159.0 (C-O), 148.5 (C-NO <sub>2</sub> ), 130.0 (Ar-CH), 125.0 (Ar-CH), 120.0 (Ar-CH), 115.0 (Ar-CH), 68.0 (-OCH <sub>2</sub> -), 29.0 (-CH <sub>2</sub> Br)
IR Spectroscopy (KBr)	ν (cm <sup>-1</sup> ): 3100-3000 (Ar C-H stretch), 1530 & 1350 (asymmetric and symmetric N-O stretch of NO <sub>2</sub> ), 1250 (Ar-O-C stretch), 690 (C-Br stretch)

## Experimental Protocols

### Synthesis of 1-(2-Bromoethoxy)-3-nitrobenzene via Williamson Ether Synthesis

The following protocol is an adaptation of the general Williamson ether synthesis for the preparation of **1-(2-Bromoethoxy)-3-nitrobenzene** from 3-nitrophenol and 1,2-dibromoethane.

## Reaction Scheme:

[Click to download full resolution via product page](#)Caption: Synthesis of **1-(2-Bromoethoxy)-3-nitrobenzene**.

## Materials:

- 3-Nitrophenol
- 1,2-Dibromoethane (excess)
- Anhydrous Potassium Carbonate ( $\text{K}_2\text{CO}_3$ )
- Acetone (anhydrous)
- Ethyl acetate
- Brine solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized water

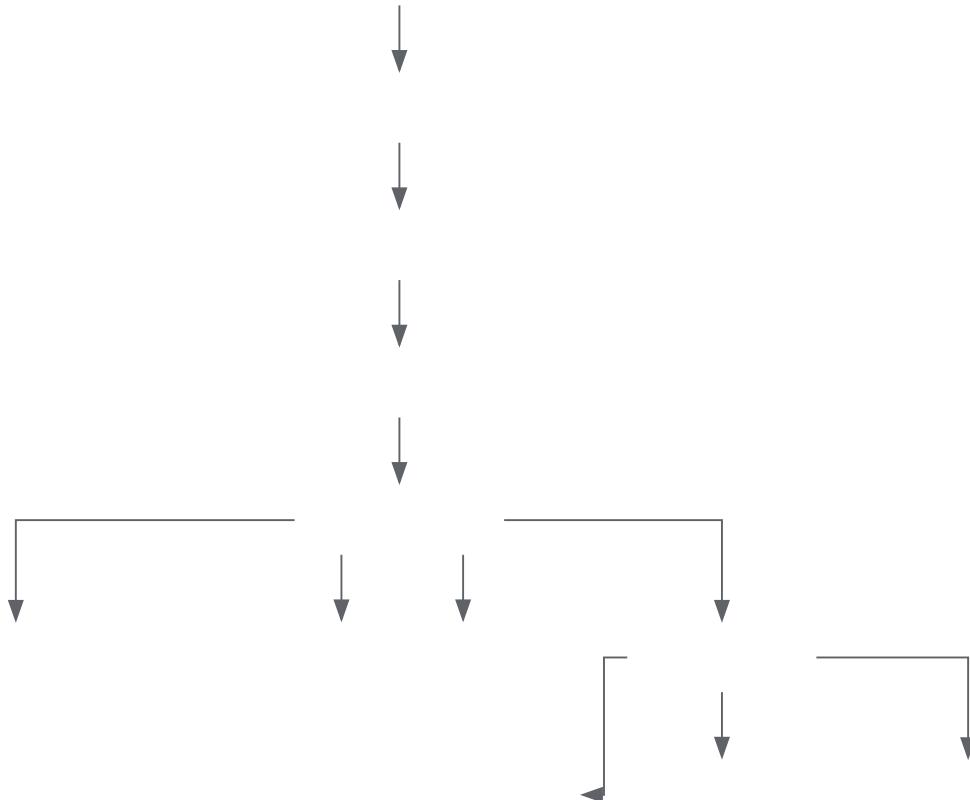
## Procedure:

- To a solution of 3-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5-3.0 eq).

- Stir the resulting suspension at room temperature for 15-20 minutes.
- Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
- Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **1-(2-Bromoethoxy)-3-nitrobenzene**.

## Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **1-(2-Bromoethoxy)-3-nitrobenzene**.

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Caption: Workflow for Synthesis and Characterization.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076942#structure-and-iupac-name-of-1-2-bromoethoxy-3-nitrobenzene]

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